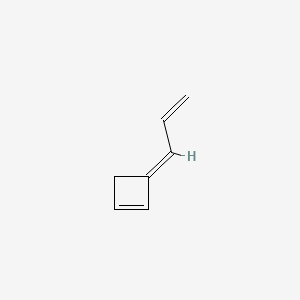

Cyclobutene, 2-propenylidene-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclobutene, 2-propenylidene- is an organic compound with the molecular formula C₇H₈. It is a derivative of cyclobutene, characterized by the presence of a propenylidene group attached to the cyclobutene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyclobutene, 2-propenylidene- can be synthesized through several methods. One common approach involves the [2+2] cycloaddition reaction of alkenes. For instance, the reaction between an aryl alkyne and an acrylate in the presence of a catalyst such as indium trifluoroacetylacetonate and trimethylsilyl bromide can yield cyclobutene derivatives. Another method involves the thermal conversion of diallenes in the crystalline state, which provides a high yield of the desired product.

Industrial Production Methods: Industrial production of cyclobutene, 2-propenylidene- typically involves large-scale cycloaddition reactions under controlled conditions. The use of templates and post-cyclization reactions can enhance the yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions: Cyclobutene, 2-propenylidene- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert cyclobutene, 2-propenylidene- into cyclobutane derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include peroxides and oxygen.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products:

Oxidation: Epoxides and alcohols.

Reduction: Cyclobutane derivatives.

Substitution: Halogenated cyclobutene derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Cyclobutene, 2-propenylidene- has several potential applications:

- Diels-Alder Reactions The compound can serve as a building block in Diels-Alder reactions due to the reactivity of the cyclobutene ring.

- Ring-Opening Polymerization It can be used in ring-opening polymerization processes to create novel polymeric materials.

- Chemical Intermediate Cyclobutene, 2-propenylidene- can act as a chemical intermediate for synthesizing more complex molecules.

Reactivity and Interactions

Interaction studies involving cyclobutene, 2-propenylidene- primarily focus on its reactivity with other chemical species. These studies are crucial for predicting the behavior of cyclobutene in diverse chemical environments. The inherent strain within the cyclobutene ring facilitates these reactions, making it more reactive compared to larger cyclic alkenes.

Comparable Compounds

Cyclobutene, 2-propenylidene- shares similarities with other compounds within the realm of cyclic alkenes:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cyclopentene | Five-membered ring | Less strained than cyclobutene; more stable |

| Cyclohexene | Six-membered ring | Saturated; less reactive than cyclobutenes |

| 1-Hexyne | Linear alkyne | Linear structure; different reactivity profile |

| 2-Methylcyclopentene | Five-membered ring | Substituted; alters reactivity and stability |

Mecanismo De Acción

The mechanism of action of cyclobutene, 2-propenylidene- involves its ability to participate in cycloaddition reactions, forming new carbon-carbon bonds. The compound’s strained ring structure makes it highly reactive, allowing it to undergo various transformations. Molecular targets and pathways include the formation of π-conjugated systems and the stabilization of reactive intermediates.

Comparación Con Compuestos Similares

Cyclobutene, 2-propenylidene- can be compared with other similar compounds such as:

Cyclobutene: A simpler structure without the propenylidene group.

Cyclobutadiene: A highly reactive four-membered ring with alternating double bonds.

Cyclobutane: A saturated four-membered ring without double bonds.

Uniqueness: Cyclobutene, 2-propenylidene- is unique due to its combination of a strained cyclobutene ring and a propenylidene group, which imparts distinct reactivity and stability compared to its analogs.

Actividad Biológica

Cyclobutene, 2-propenylidene- (CAS No. 52097-85-5) is an organic compound with the molecular formula C₇H₈, notable for its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Cyclobutene, 2-propenylidene- is characterized by a strained cyclobutene ring with a propenylidene substituent. Its molecular weight is approximately 92.14 g/mol. The compound can be synthesized through several methods, including:

- [2+2] Cycloaddition Reactions : This method often involves reactions between alkenes in the presence of catalysts such as indium trifluoroacetylacetonate.

- Thermal Conversion of Diallenes : This approach yields high amounts of the desired product under controlled conditions.

The biological activity of cyclobutene, 2-propenylidene- is largely attributed to its ability to participate in cycloaddition reactions, forming new carbon-carbon bonds. The compound's reactivity is influenced by its strained ring structure, which allows it to stabilize reactive intermediates and participate in various transformations.

Antifungal Properties

Recent studies have indicated that cyclobutene derivatives exhibit antifungal activity. For instance, research has shown that certain derivatives can inhibit fungal growth effectively, making them potential candidates for developing antifungal agents .

Cytotoxic Effects

In vitro studies have assessed the cytotoxic potential of cyclobutene derivatives on various cancer cell lines. The findings suggest that these compounds can induce apoptosis in malignant cells, offering insights into their potential use in cancer therapy. The IC50 values (the concentration required to inhibit cell growth by 50%) vary depending on the specific derivative and the cell line tested .

Case Studies

- Antifungal Activity Assessment : A study evaluated the antifungal properties of cyclobutene derivatives against several fungal strains. The results showed significant inhibition rates, suggesting that these compounds could be developed into effective antifungal treatments.

- Cytotoxicity in Cancer Cells : Another research project focused on the cytotoxic effects of cyclobutene derivatives on HepG2 (liver cancer) and BHK (baby hamster kidney) cells. The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compounds, revealing a dose-dependent response with notable apoptotic effects.

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Cyclobutene | Simple cyclobutane | Limited biological activity |

| Cyclobutadiene | Highly reactive | Potential for polymerization |

| Cyclobutene, 2-propenylidene- | Strained ring + propenylidene | Antifungal & cytotoxic properties |

Propiedades

Número CAS |

52097-85-5 |

|---|---|

Fórmula molecular |

C7H8 |

Peso molecular |

92.14 g/mol |

Nombre IUPAC |

(3E)-3-prop-2-enylidenecyclobutene |

InChI |

InChI=1S/C7H8/c1-2-4-7-5-3-6-7/h2-5H,1,6H2/b7-4- |

Clave InChI |

USDJJNZZCBONHN-DAXSKMNVSA-N |

SMILES isomérico |

C=C/C=C/1\CC=C1 |

SMILES canónico |

C=CC=C1CC=C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.